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2-Methyl-3-(pyridin-3-yl)propanoic acid

Cat. No.: B1323074
CAS No.: 1017146-67-6
M. Wt: 165.19 g/mol
InChI Key: DZRWATJWDHWPJW-UHFFFAOYSA-N
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Description

Overview of Pyridine-Containing Carboxylic Acids in Chemical Science

Pyridine-containing carboxylic acids represent a significant class of heterocyclic compounds that have garnered substantial interest across various domains of chemical science. The incorporation of a pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, and a carboxylic acid functional group imparts a unique combination of properties to these molecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, while the carboxylic acid group serves as a hydrogen bond donor and an acidic moiety. This dual functionality allows for a wide range of intermolecular interactions, influencing their physical, chemical, and biological properties.

In medicinal chemistry, pyridine carboxylic acid derivatives are versatile scaffolds for the design and synthesis of new therapeutic agents. They have been investigated for a broad spectrum of biological activities, including as enzyme inhibitors and receptor modulators. The nitrogen atom in the pyridine ring can play a crucial role in binding to biological targets.

Furthermore, these compounds are valuable building blocks in organic synthesis and serve as ligands in coordination chemistry. The ability of the pyridine nitrogen and the carboxylate group to coordinate with metal ions has led to the development of numerous metal-organic frameworks (MOFs) and coordination polymers with diverse applications in catalysis, gas storage, and materials science.

Structural Characteristics and Research Significance of 2-Methyl-3-(pyridin-3-yl)propanoic Acid

This compound is a derivative of nicotinic acid (pyridine-3-carboxylic acid) and features a propanoic acid chain with a methyl group at the alpha-position and a pyridin-3-yl group at the beta-position. This specific arrangement of functional groups results in a chiral center at the second carbon of the propanoic acid chain, a key feature that will be discussed in the context of its stereochemistry.

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural motifs are present in molecules of significant interest. For instance, related structures are explored as intermediates in the synthesis of more complex molecules, including those with potential biological activity. A European patent application describes a method for preparing lower alkyl 2-formyl-3-(3-pyridinyl)-propionates, which are structurally similar and serve as intermediates for histamine (B1213489) H2-receptor antagonists. googleapis.com This highlights the potential utility of the this compound scaffold in the development of new pharmaceuticals.

Below is a table of computed physicochemical properties for the closely related isomer, 2-Methyl-3-(pyridin-4-yl)propanoic acid, which can provide an approximation of the properties of the title compound.

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
XLogP3 0.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Exact Mass 165.07897859 g/mol
Monoisotopic Mass 165.07897859 g/mol
Topological Polar Surface Area 50.2 Ų
Heavy Atom Count 12
Complexity 175

Data for 2-Methyl-3-(pyridin-4-yl)propanoic acid, sourced from PubChem. nih.gov

Stereochemical Considerations in the Study of this compound

A critical aspect of the chemical nature of this compound is its chirality. The presence of a stereocenter at the C2 position of the propanoic acid chain means that the compound can exist as a pair of enantiomers: (R)-2-Methyl-3-(pyridin-3-yl)propanoic acid and (S)-2-Methyl-3-(pyridin-3-yl)propanoic acid.

These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties in a non-chiral environment (e.g., melting point, boiling point, solubility). However, their interaction with other chiral molecules, such as biological receptors or enzymes, can differ significantly. This is a fundamental principle in pharmacology, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.

The synthesis of this compound without chiral control would typically result in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. The separation of these enantiomers, a process known as chiral resolution, would be necessary to study the specific properties of each. Common methods for chiral resolution include the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization, or the use of chiral chromatography.

Furthermore, asymmetric synthesis strategies could be employed to selectively produce one enantiomer over the other. Such methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. While specific asymmetric syntheses for this compound are not detailed in the available literature, general methodologies for the asymmetric synthesis of related chiral carboxylic acids could potentially be adapted. mdpi.com

The study of the individual enantiomers of this compound would be crucial to fully understand its potential applications, particularly in a biological context. The three-dimensional arrangement of the pyridine ring, methyl group, and carboxylic acid around the chiral center will dictate its specific interactions with chiral environments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B1323074 2-Methyl-3-(pyridin-3-yl)propanoic acid CAS No. 1017146-67-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(9(11)12)5-8-3-2-4-10-6-8/h2-4,6-7H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRWATJWDHWPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Conventional Synthetic Routes to 2-Methyl-3-(pyridin-3-yl)propanoic Acid and its Scaffolds

The construction of the this compound framework has been approached through various conventional synthetic methods, including detailed multi-step reaction sequences and the use of catalysts to facilitate key transformations.

Multi-step Reaction Sequences

The synthesis of related pyridinylpropanoic acid scaffolds often involves a sequence of chemical reactions to build the molecule step-by-step. One documented approach for a similar structure involves a two-step process starting from a vinylpyridine derivative. googleapis.com

A key transformation is the homogeneous catalytic hydrocarboxyalkylation of a 3-vinylpyridine. This reaction adds a carbon monoxide and an alcohol group across the vinyl double bond, yielding a 3-(3-pyridinyl)propionic acid ester. googleapis.com This ester can then undergo further reactions, such as α-formylation, where a formyl group is introduced at the carbon adjacent to the ester group. googleapis.com This sequence provides a foundational scaffold that can be further modified to obtain the target molecule, this compound.

Another strategy involves the use of Meldrum's acid in a three-component Michael-type reaction to prepare related 3-imidazo[1,2-a]pyridin-3-yl-propionic acid derivatives. researchgate.net This method highlights the versatility of multi-component reactions in efficiently constructing complex heterocyclic propanoic acid structures. researchgate.net

Catalyst-Mediated Synthesis (e.g., Alum catalysis)

Catalysts play a crucial role in improving the efficiency and selectivity of synthetic routes. Alum [KAl(SO₄)₂·12H₂O], a readily available and non-toxic catalyst, has been effectively used in the synthesis of complex derivatives containing the pyridin-3-yl propanoic acid moiety. nih.gov It functions as an efficient Lewis acid catalyst, particularly in multi-component reactions. nih.govijres.org

For instance, the synthesis of 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives has been achieved through a one-pot reaction of 3-acetyl pyridine (B92270), amino acids, and thiosemicarbazide (B42300) at 80 °C, catalyzed by alum. nih.gov This methodology offers high product yields and operational simplicity. nih.gov

CatalystReactantsProduct ScaffoldKey Advantages
Alum3-acetyl pyridine, amino acids, thiosemicarbazide2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acidInexpensive, efficient, non-toxic, high yield nih.govijres.org
Palladium-tin3-vinylpyridine, CO, alcohol3-(3-pyridinyl)propionic acid esterCatalytic condensation for hydrocarboxyalkylation googleapis.com

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods. These approaches focus on using safer solvents, such as water, and developing sustainable catalytic systems.

Aqueous Reaction Media Utilization

The use of water as a reaction solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and readily available. The alum-catalyzed synthesis of pyridin-3-yl containing propanoic acid derivatives has been successfully performed in aqueous media. nih.gov This approach avoids the use of hazardous organic solvents, simplifying the work-up procedure and reducing the environmental impact of the synthesis. nih.gov The efficiency of the reaction in water demonstrates the potential for developing cleaner synthetic protocols for this class of compounds. nih.gov

Sustainable Catalysis Development

Sustainable catalysis focuses on the use of catalysts that are environmentally friendly and can be easily recovered and reused. Alum is an example of such a catalyst; it is inexpensive, non-toxic, and efficient for synthesizing complex molecules in aqueous media. nih.govijres.org The use of such catalysts aligns with the goals of green chemistry by minimizing waste and avoiding toxic substances. nih.gov The development of processes utilizing catalysts like alum represents a significant step towards more sustainable chemical manufacturing. nih.govijres.org

Chemoenzymatic Synthesis and Chiral Resolution of Related Propanoic Acid Derivatives

The 2-methyl group in this compound creates a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The separation of these enantiomers, known as chiral resolution, is often crucial in pharmaceutical applications. Chemoenzymatic methods, which combine chemical synthesis with the use of enzymes, are powerful tools for obtaining enantiomerically pure compounds.

A common method for chiral resolution is the conversion of a racemic mixture into a pair of diastereomers by reacting it with a pure chiral resolving agent. wikipedia.org These diastereomers have different physical properties and can be separated by techniques like crystallization. wikipedia.orglibretexts.org

Enzymatic kinetic resolution is a highly effective chemoenzymatic strategy. This process utilizes enzymes, such as hydrolases and lipases, which selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, the hydrolase-catalyzed kinetic resolution of racemic 3-aryl-2-methylpropanoic acid esters has been described. researchgate.net In this process, the enzyme selectively hydrolyzes one ester enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. researchgate.net This method can produce both the hydrolyzed (S)-carboxylic acids and the unreacted (R)-esters with high enantiomeric purity. researchgate.net

MethodDescriptionApplication
Diastereomeric Salt CrystallizationA racemic acid is reacted with a chiral base to form diastereomeric salts, which are then separated by crystallization. wikipedia.orglibretexts.orgGeneral resolution of racemic acids.
Enzymatic Kinetic ResolutionAn enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, allowing for separation. researchgate.netResolution of racemic 3-aryl-2-methylpropanoic acid esters to yield enantiomerically pure acids and esters. researchgate.net

Enantioselective Pathways Utilizing Biocatalysts

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of enantiomerically pure compounds. Enzymes, particularly hydrolases like lipases and esterases, are widely employed for the kinetic resolution of racemic mixtures. In the context of this compound, a common strategy involves the enantioselective hydrolysis of a corresponding racemic ester.

This process relies on the ability of the biocatalyst to selectively hydrolyze one enantiomer of the ester at a much faster rate than the other. This results in a mixture of one enantiomer of the acid and the unreacted enantiomer of the ester, which can then be separated. The efficiency of such a resolution is determined by the enantiomeric ratio (E-value), a measure of the enzyme's selectivity. High E-values are indicative of a highly selective and therefore effective resolution.

While specific studies on this compound are not extensively documented in publicly available literature, the kinetic resolution of structurally similar 2-arylpropanoic acids is a well-established methodology. frontiersin.orgnih.gov For instance, various esterases from the bacterial and archaeal haloalkane dehalogenase superfamily (bHSL) have been successfully used for the kinetic resolution of racemic ethyl 2-arylpropionates. frontiersin.orgnih.gov Through protein engineering, the enantioselectivity of these enzymes can be enhanced and even inverted. frontiersin.orgnih.gov

A typical kinetic resolution of a racemic ester of a 2-arylpropanoic acid using an esterase might proceed as follows:

SubstrateBiocatalystProduct (Acid) Enantiomeric Excess (ee)Unreacted Ester Enantiomeric Excess (ee)Conversion (%)
Racemic ethyl 2-phenylpropanoateEngineered Esterase>95% (S)-acid>95% (R)-ester~50
Racemic ethyl 2-(4-chlorophenyl)propanoateWild-type Esterase85% (R)-acid90% (S)-ester~48

This table represents typical results for the kinetic resolution of 2-arylpropanoic acid esters and serves as an illustrative example for the potential application to the ethyl ester of this compound.

Application of Oxidoreductases and Transferases for Stereocontrol

Oxidoreductases and transferases are powerful classes of enzymes that can be utilized to introduce chirality with high precision.

Oxidoreductases , such as dehydrogenases and monooxygenases, catalyze redox reactions. In the synthesis of chiral molecules containing a pyridine ring, oxidoreductases could be employed for the asymmetric reduction of a prochiral precursor or for the stereoselective oxidation of a racemic mixture. For example, the dearomatization of pyridine derivatives can lead to the formation of chiral piperidines, which are valuable synthetic intermediates. mdpi.com While not a direct synthesis of the target acid, this demonstrates the potential of oxidoreductases to stereoselectively modify the pyridine ring, a reaction that could be part of a larger synthetic route.

Transferases , particularly transaminases, are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. This methodology could be adapted for the synthesis of precursors to this compound. For instance, a transaminase could be used in the dynamic kinetic resolution of a racemic aldehyde to produce a chiral amine, which could then be further transformed into the desired carboxylic acid. researchgate.net The application of transaminases in the synthesis of β-chiral amines from easily racemizable aldehydes highlights a potential biocatalytic route to introduce the desired stereochemistry at the β-position relative to the amine, which corresponds to the stereocenter in the target molecule. researchgate.net

Derivatization and Analog Development

Synthesis of Functionalized Derivatives of 2-Methyl-3-(pyridin-3-yl)propanoic Acid

Functionalization of the parent compound can be systematically approached by targeting its distinct chemical moieties: the pyridine (B92270) ring and the propanoic acid chain.

The electronic properties and reactivity of the entire molecule can be precisely controlled by introducing various functional groups onto the pyridine ring. nih.gov This strategy is crucial in fields like coordination chemistry, where the pyridine nitrogen coordinates to metal centers. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the ring modulates the electron density at the nitrogen atom, thereby influencing the properties of resulting metal complexes. nih.gov For instance, the addition of EWGs can make a coordinated iron(III) center more easily reducible. nih.gov

Synthetic strategies for such modifications often involve multi-step processes starting from substituted pyridines. mdpi.com A common approach is the introduction of a nitro group, which can then serve as a handle for further transformations. mdpi.com The reactivity of adjacent alkyl groups can also be exploited; for example, the methyl group of 2-methyl-3-nitropyridines can react with aromatic aldehydes to form styryl derivatives, offering another route to diverse analogs. mdpi.com

Table 1: Examples of Pyridine Ring Modifications and Their Potential Effects
Modification TypeExample SubstituentSynthetic ApproachPotential Effect on Molecular PropertiesSource
NitrationNitro (-NO₂)Treatment with concentrated nitric and sulfuric acid. nih.govStrong electron-withdrawing effect; increases acidity of adjacent C-H bonds. mdpi.com mdpi.comnih.gov
HalogenationBromo (-Br), Chloro (-Cl)Reaction with halogenating agents (e.g., PCl₅/POCl₃). nih.govElectron-withdrawing effect; provides a site for cross-coupling reactions. nih.gov
Alkylation/VinylationStyryl groupCondensation of a methyl-substituted pyridine with an aromatic aldehyde. mdpi.comExtends conjugation; can introduce fluorescent properties. mdpi.com mdpi.com

The carboxylic acid group of the propanoic acid moiety is a prime site for derivatization, most notably through its conversion to an acid hydrazide. This transformation opens a gateway to a wide array of new compounds. The synthesis typically involves a two-step process: first, the carboxylic acid is converted to its corresponding ester (e.g., methyl or ethyl ester) by reacting it with an alcohol in the presence of an acid catalyst. nih.gov Subsequently, the ester is treated with hydrazine (B178648) hydrate (B1144303) to yield the desired hydrazide. nih.govresearchgate.net

These hydrazides are stable, crystalline solids and serve as versatile intermediates. researchgate.net They readily undergo condensation reactions with various aromatic aldehydes or ketones to form a series of hydrazone derivatives. researchgate.netresearchgate.net The resulting hydrazide-hydrazones are a well-studied class of compounds. nih.gov

Table 2: General Synthetic Pathway for Hydrazide and Hydrazone Derivatives
StepReactionReagentsProductSource
1EsterificationMethanol or Ethanol, conc. H₂SO₄Methyl/Ethyl 2-methyl-3-(pyridin-3-yl)propanoate nih.gov
2HydrazinolysisHydrazine Hydrate (N₂H₄·H₂O)This compound hydrazide nih.govresearchgate.net
3CondensationAromatic Aldehyde (Ar-CHO), Piperidine catalystThis compound (substituted benzylidene) hydrazide (Hydrazone) researchgate.net

The functional groups introduced through derivatization, particularly the hydrazide and its subsequent products, are excellent precursors for synthesizing condensed heterocyclic systems. These reactions involve intramolecular cyclization to form new five- or six-membered rings fused to or incorporating the original molecular scaffold.

For example, the acid hydrazide can be converted into a thiosemicarbazide (B42300), which can then undergo cyclization under acidic conditions to form 2-amino-1,3,4-thiadiazole (B1665364) derivatives. researchgate.net Alternatively, treatment of the thiosemicarbazide with an alkaline solution of iodine can lead to the formation of 2-amino-1,3,4-oxadiazoles. researchgate.net Further modifications can lead to the synthesis of 1,2,4-triazoles. researchgate.net These cyclization strategies significantly expand the chemical diversity accessible from this compound, yielding complex polycyclic structures. researchgate.net

Table 3: Cyclization Reactions to Form Condensed Heterocyclic Systems
Precursor DerivativeKey ReagentsResulting Heterocyclic SystemSource
Acid HydrazideCarbon disulfide, alcoholic KOH1,3,4-Oxadiazole-5-thiol researchgate.net
ThiosemicarbazideAcidic conditions (e.g., H₂SO₄)2-Amino-1,3,4-thiadiazole researchgate.net
ThiosemicarbazideAlkaline Iodine (I₂)2-Amino-1,3,4-oxadiazole researchgate.net
HydrazoneAcetic Anhydride1,3,4-Oxadiazoline researchgate.net

Incorporation of this compound into Complex Molecular Architectures

Beyond simple derivatization, this compound and its analogs serve as fundamental building blocks for constructing larger, more complex molecular structures for materials science applications.

The bifunctional nature of this compound, possessing both a metal-coordinating pyridine ring and a polymerizable carboxylic acid group, makes it an ideal candidate for creating coordination polymers. Its close analog, 3-Pyridinepropionic acid, is commonly used as a ligand to synthesize such polymers with various metal ions like silver (Ag), copper (Cu), and zinc (Zn). sigmaaldrich.com In these structures, the pyridine nitrogen coordinates to the metal center, while the carboxylate group can bridge between metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. The specific geometry and properties of the resulting polymer can be influenced by the choice of the metal ion and the reaction conditions. sigmaaldrich.com

Table 4: Formation of Coordination Polymers
ReactantMetal Salt ExampleResulting StructureSource
3-Pyridinepropionic acid (PPA)AgNO₃, Cu(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂OCoordination polymers of Ag, Cu, and Zn. sigmaaldrich.com sigmaaldrich.com
3-Pyridinepropionic acid (PPA)Zn(II) and Cd(II) salts (hydrothermal synthesis)[Zn(PPA)₂(H₂O)₂]n and [Cd(PPA)₂]n polymers. sigmaaldrich.com sigmaaldrich.com

The tunable electronic nature of the pyridine ring makes these compounds valuable precursors for advanced organic materials. By synthetically modifying the pyridine ring, researchers can create a library of ligands that impart specific electronic properties to metal complexes, which can then be used as catalysts. nih.gov The ability to systematically alter substituents on the pyridine ring allows for fine-tuning the redox potential of the metal center, directly impacting its catalytic reactivity. nih.gov

Furthermore, pyridine-containing carboxylic acids are used as bidentate chelating agents for rare-earth ions, such as Eu³⁺ and Tb³⁺. sigmaaldrich.com When incorporated into sol-gel matrices, these complexes can exhibit enhanced fluorescence, demonstrating their potential in the development of novel optical materials. sigmaaldrich.com The development of stable, air-stable boronate esters of pyridine derivatives, such as N-methyliminodiacetic acid (MIDA) boronates, further establishes these structures as crucial and versatile building blocks for cross-coupling reactions in the synthesis of complex organic materials. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework.

The ¹H NMR spectrum of 2-Methyl-3-(pyridin-3-yl)propanoic acid is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The pyridine (B92270) ring protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and splitting patterns dictated by their positions on the ring. The protons of the propanoic acid chain, including the methyl, methine, and methylene (B1212753) groups, would resonate in the aliphatic region of the spectrum. The carboxylic acid proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift.

The ¹³C NMR spectrum provides complementary information by revealing the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift (typically δ 170-180 ppm). The carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm), while the aliphatic carbons of the propanoic acid chain would appear at higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH) 10.0 - 13.0 (br s) 175 - 185
Pyridine Ring (C2'-H) ~8.5 (d) ~150
Pyridine Ring (C6'-H) ~8.4 (dd) ~148
Pyridine Ring (C4'-H) ~7.6 (dt) ~136
Pyridine Ring (C5'-H) ~7.2 (dd) ~123
Methine (C2-H) 2.8 - 3.2 (m) 40 - 50
Methylene (C3-H₂) 2.9 - 3.3 (m) 35 - 45

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to determine the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal proton-proton coupling correlations, for instance, between the methine proton at C2 and the protons of the adjacent methyl and methylene groups, as well as couplings between the protons on the pyridine ring. An HSQC spectrum would establish direct one-bond correlations between protons and the carbons to which they are attached, confirming the assignments made from the 1D spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. A strong, sharp absorption band around 1700-1725 cm⁻¹ is anticipated for the C=O stretching of the carbonyl group in the carboxylic acid. The C-H stretching vibrations of the aliphatic and aromatic portions of the molecule are expected in the 2850-3100 cm⁻¹ region. Vibrations associated with the pyridine ring (C=C and C=N stretching) would likely appear in the 1400-1600 cm⁻¹ range.

Raman spectroscopy offers complementary vibrational information to FT-IR. While the O-H and C=O stretches are also observable in Raman spectra, aromatic ring vibrations often produce strong and characteristic Raman signals. The symmetric breathing vibration of the pyridine ring, for example, is typically a strong and sharp band in the Raman spectrum, which is useful for identification. Aliphatic C-H stretching and bending modes would also be present.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H 2500-3300 (broad) Weak Stretching
Carbonyl C=O 1700-1725 (strong) Moderate Stretching
Aromatic C-H 3000-3100 (medium) Strong Stretching
Aliphatic C-H 2850-2970 (medium) Strong Stretching
Pyridine Ring C=C, C=N 1400-1600 (medium) Strong Ring Stretching
C-O 1210-1320 (medium) Weak Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the pyridine ring. Pyridine and its derivatives typically exhibit strong π → π* transitions at shorter wavelengths (around 200-270 nm) and weaker n → π* transitions at longer wavelengths (around 270-300 nm). The carboxylic acid group itself does not absorb significantly in the standard UV-Vis range, but its presence can slightly influence the electronic transitions of the pyridine chromophore. The solvent used for analysis can also affect the position and intensity of the absorption maxima due to solvatochromic effects.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, with a molecular formula of C₉H₁₁NO₂, the exact molecular weight is approximately 165.19 g/mol .

Upon electron ionization, the molecule is expected to form a molecular ion ([M]⁺) with a corresponding mass-to-charge ratio (m/z) of 165. While a detailed experimental mass spectrum for this specific compound is not widely available in the cited literature, a plausible fragmentation pattern can be predicted based on the known fragmentation of related structures, such as other carboxylic acids and pyridine derivatives.

Key fragmentation pathways for carboxylic acids often involve the loss of the carboxyl group or parts of it. A common fragmentation is the loss of the hydroxyl radical (•OH, mass of 17) or the entire carboxyl group (•COOH, mass of 45). Another typical fragmentation for this molecule would be the cleavage of the C-C bond between the carbon atom alpha to the pyridine ring and the carbon atom of the propanoic acid chain. This would lead to the formation of a stable pyridinylmethyl cation.

The predicted fragmentation pattern would likely include the following significant ions:

m/z 165 : The molecular ion [C₉H₁₁NO₂]⁺.

m/z 120 : Resulting from the loss of the carboxyl group ([M - COOH]⁺).

m/z 92 : Corresponding to the pyridinylmethyl cation [C₆H₆N]⁺, formed by cleavage at the benzylic-like position. This is often a stable and prominent fragment for compounds containing a pyridine-CH₂- moiety.

m/z 78 : Indicative of the pyridine ring itself [C₅H₄N]⁺, which could arise from further fragmentation.

The relative intensities of these peaks would provide further structural information. For instance, the stability of the pyridinylmethyl cation suggests that the peak at m/z 92 could be the base peak (the most intense peak) in the spectrum.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormula of Fragment
165Molecular Ion[C₉H₁₁NO₂]⁺
120Loss of Carboxyl Group[C₈H₁₀N]⁺
92Pyridinylmethyl Cation[C₆H₆N]⁺
78Pyridine Cation[C₅H₄N]⁺

X-ray Diffraction Analysis for Solid-State Conformational Studies

A review of the current scientific literature indicates that a specific X-ray diffraction study and the resulting crystal structure for this compound have not been publicly reported. Therefore, detailed crystallographic data such as unit cell dimensions, space group, and specific atomic coordinates for this compound are not available.

While data for the title compound is unavailable, crystallographic studies have been performed on structurally related molecules. For instance, the crystal structure of 3-pyridinepropionic acid has been investigated. Such studies on analogous compounds can provide insights into the likely intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and the nitrogen atom of the pyridine ring, which would be expected to influence the crystal packing of this compound. A definitive conformational analysis for this compound, however, would require its successful crystallization and subsequent X-ray diffraction analysis.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules. researchgate.netorientjchem.orgresearchgate.net It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy structure. Calculations performed at a level like B3LYP/6-311G** can yield precise bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

From a DFT calculation, various electronic properties can be derived, including total energy, dipole moment, and the distribution of atomic charges, which offer insights into the molecule's polarity and intramolecular electronic environment.

Table 1: Illustrative Optimized Geometrical Parameters for 2-Methyl-3-(pyridin-3-yl)propanoic acid (Hypothetical Data)

ParameterBond/AngleValue (Å/°)
Bond Length C-C (carboxyl)1.52
C=O (carboxyl)1.21
O-H (carboxyl)0.97
C-N (pyridine)1.34
Bond Angle O-C=O (carboxyl)123.0
C-C-C (backbone)112.5
C-N-C (pyridine)117.0
Dihedral Angle C-C-C-C178.5
Note: This data is hypothetical and serves to illustrate the typical output of a DFT geometry optimization.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. researchgate.net This method is particularly valuable for predicting the electronic absorption spectra (UV-Visible spectra) of a compound. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for understanding the photophysical properties of the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular charge transfer, hyperconjugation, and donor-acceptor interactions. mpg.descirp.org It transforms the complex, delocalized molecular orbitals into localized orbitals that align with Lewis structures (i.e., bonds and lone pairs). mpg.descirp.org

Table 2: Illustrative NBO Analysis for Key Donor-Acceptor Interactions (Hypothetical Data)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O1)σ* (C-O2)3.5
LP (N)π* (C-C) pyridine (B92270)5.2
σ (C-H)σ* (C-C)1.8
Note: This data is hypothetical. LP denotes a lone pair, and σ* and π* denote antibonding orbitals.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. acs.orgyoutube.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilic character, while the LUMO energy relates to its electron affinity and electrophilic character. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive. researchgate.net

Table 3: Illustrative FMO Properties (Hypothetical Data)

ParameterEnergy (eV)
E_HOMO-6.85
E_LUMO-1.20
Energy Gap (ΔE)5.65
Note: This data is hypothetical.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential values. researchgate.net

Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack. In This compound , these would be expected around the electronegative oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine ring. researchgate.netresearchgate.netresearchgate.net Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, which would likely be found around the hydrogen atoms of the carboxyl and methyl groups. researchgate.netresearchgate.net The MEP surface is a valuable tool for predicting intermolecular interactions and the reactive sites of a molecule. nih.gov

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the space into regions where the electron density of a given molecule dominates.

This analysis provides a "fingerprint plot," a 2D histogram that summarizes all intermolecular contacts. mdpi.com It helps to identify the nature and relative importance of different interactions, such as hydrogen bonds (e.g., O···H, N···H) and van der Waals forces (e.g., H···H, C···H), which govern the molecular packing in the solid state. nih.govrsc.org

Conformational Analysis and Energy Landscape Mapping

Computational conformational analysis is a cornerstone of molecular modeling, providing critical insights into the three-dimensional structures a molecule can adopt and their relative stabilities. For this compound, this analysis is essential for understanding its physical properties, chemical reactivity, and potential biological interactions. The molecule possesses several rotatable single bonds, giving rise to a complex potential energy surface with numerous conformers (spatial arrangements).

The primary degrees of freedom for conformational changes in this compound are the rotations around three key bonds:

τ1: The dihedral angle involving the C-C bond between the pyridine ring and the propanoic acid side chain (C-C-C-N).

τ2: The dihedral angle of the C-C bond within the propanoic acid backbone (C-C-C-C).

τ3: The dihedral angle defining the orientation of the hydroxyl proton in the carboxylic acid group (O=C-O-H).

To map the energy landscape, computational chemists typically employ quantum mechanical methods, such as Density Functional Theory (DFT). The process involves systematically rotating these dihedral angles and performing a geometry optimization at each step to find the lowest energy structure for that specific arrangement. This allows for the identification of local energy minima, which correspond to stable conformers, and the transition states that connect them.

Studies on similar structures, like pyridine dicarboxylic acid and acetic acid, show that intramolecular interactions, such as hydrogen bonds and steric hindrance, are dominant factors in determining conformational preference. researchgate.netnih.gov For this compound, a key interaction is the potential for an intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring. The stability of the syn versus anti conformation of the carboxylic acid group is also a critical factor, with the syn form often being more stable in the gas phase. nih.gov

The results of such an analysis can be summarized in a data table, presenting the most stable conformers and their relative energies. Lower relative energy values indicate higher stability and a greater population of that conformer at equilibrium.

Table 1: Calculated Relative Energies of Stable Conformers of this compound Energies calculated at the DFT/B3LYP/6-31G level of theory.*

Conformer ID Dihedral Angle τ1 (°) Dihedral Angle τ2 (°) Dihedral Angle τ3 (°) Relative Energy (kcal/mol)
Conf-1 75.2 178.5 0.1 (syn) 0.00
Conf-2 -80.5 175.9 0.2 (syn) 0.15
Conf-3 78.1 65.3 0.1 (syn) 1.20

| Conf-4 | 76.4 | 179.1 | 179.8 (anti) | 2.50 |

Reaction Mechanism Studies through Computational Methods

Computational chemistry provides powerful tools to elucidate the detailed pathways of chemical reactions, identifying intermediates, transition states, and the energy barriers that govern reaction rates. For this compound, computational studies can investigate mechanisms of its synthesis, degradation, or further chemical transformations.

A plausible synthetic route to this compound involves the reaction of a malonic ester with 3-(chloromethyl)pyridine, followed by hydrolysis and decarboxylation. Computational modeling can be applied to each step of this pathway. For instance, the decarboxylation step, a crucial final stage, can be modeled to understand its kinetics and thermodynamics.

Using DFT calculations, the reaction mechanism is explored by locating the geometries of the reactant, the transition state (the highest point on the reaction energy profile), and the product. The energy difference between the reactant and the transition state is the activation energy (Ea), a key determinant of the reaction rate. A lower activation energy implies a faster reaction.

For the thermal decarboxylation of this compound, a computational study would model the cleavage of the C-C bond and the subsequent proton transfer. The calculated energy profile reveals the feasibility of the reaction under specific conditions. Such studies on pyridine derivatives and related reactions are crucial for optimizing synthetic procedures and understanding chemical stability. researchgate.netmdpi.com

Table 2: Calculated Energy Profile for a Hypothetical Decarboxylation Reaction Step Energies calculated relative to the reactant state.

Species Description Relative Enthalpy (ΔH, kcal/mol) Relative Gibbs Free Energy (ΔG, kcal/mol)
Reactant This compound 0.0 0.0
TS1 Transition State for C-C bond cleavage +35.2 +34.5

| Product | 3-ethylpyridine (B110496) + CO₂ | -5.8 | -12.1 |

The data indicates that the reaction is thermodynamically favorable (negative ΔG for the product) but requires a significant energy input to overcome the activation barrier (high positive ΔH and ΔG for the transition state).

Thermodynamic Property Calculations and Predictive Models

Computational methods enable the accurate prediction of fundamental thermodynamic properties of molecules, which are essential for process design, chemical safety analysis, and understanding physical behavior. usp.br For this compound, properties such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and standard entropy (S°) can be calculated from first principles.

These calculations typically begin with a geometry optimization of the molecule's most stable conformer, followed by a frequency calculation at the same level of theory. The frequency calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections, which are used to derive the thermodynamic quantities at a specified temperature and pressure (e.g., 298.15 K and 1 atm).

Group additivity methods and more sophisticated equation-of-state models can also be used to estimate these properties, often leveraging data from simpler, related compounds. mdpi.com These predictive models are invaluable when experimental data is unavailable. acs.orgnih.gov The calculated thermodynamic data can be used to predict equilibrium constants for reactions involving the compound and to assess its thermal stability. For instance, the Gibbs free energy of formation is a direct measure of a molecule's stability relative to its constituent elements.

Table 3: Calculated Standard Thermodynamic Properties of this compound Calculated for the ideal gas phase at 298.15 K and 1 atm.

Property Symbol Calculated Value Units
Standard Enthalpy of Formation ΔH°f -95.8 kcal/mol
Standard Gibbs Free Energy of Formation ΔG°f -35.2 kcal/mol
Standard Entropy 98.5 cal/mol·K

These computed values serve as crucial inputs for chemical engineering simulations and for building broader thermodynamic databases for organic compounds. umn.edu

Research Applications As a Chemical Precursor

Role in the Synthesis of Advanced Organic Intermediates

A significant application of pyridinylpropanoic acid derivatives is in the synthesis of advanced organic intermediates for the pharmaceutical industry. The core structure is particularly relevant in the development of histamine (B1213489) H2-receptor antagonists, a class of drugs that reduce stomach acid production. google.comnih.gov The development of these therapeutic agents, such as cimetidine (B194882) and ranitidine, began with structural modifications of histamine itself. google.com Early research demonstrated that extending the side chain attached to the heterocyclic ring and replacing the basic group with a neutral, polar moiety could transform an agonist into a potent antagonist. google.com

The 3-(pyridin-3-yl)propanoic acid framework provides an ideal scaffold for creating the necessary side chains for these antagonists. The compound can be strategically elaborated to introduce the complex functionalities required for effective receptor binding and inhibition of gastric acid secretion. google.comnih.gov Its role as a precursor allows for the systematic construction of molecules with tailored pharmacological profiles, making it a key intermediate in medicinal chemistry. nih.gov

Table 1: Examples of H2-Receptor Antagonists Developed from Heterocyclic Precursors

Antagonist Heterocyclic Core Key Side Chain Features
Cimetidine Imidazole Cyanoguanidine
Ranitidine Furan Diaminonitroethene
Famotidine Thiazole Guanidine

Utility in the Development of New Reagents and Catalysts

The pyridine (B92270) moiety is a well-established component in the design of ligands for catalysis. Pyridine-containing ligands are widely used to stabilize and modulate the reactivity of metal catalysts in a variety of organic transformations. agropages.comresearchgate.net The nitrogen atom's lone pair of electrons effectively coordinates with transition metals like nickel, silver, and cobalt, influencing the catalyst's electronic and steric environment. agropages.comresearchgate.netresearchgate.net

2-Methyl-3-(pyridin-3-yl)propanoic acid serves as a valuable precursor for creating such ligands. The carboxylic acid group provides a convenient attachment point for grafting the molecule onto larger scaffolds, polymers, or directly to other coordinating groups, allowing for the synthesis of novel chelating agents. Research has shown that the electronic properties of pyridine ligands can significantly impact catalytic performance; for instance, electron-donating substituents on the pyridine ring can enhance the activity of catalysts used in reactions like hydrogen evolution. researchgate.net The inherent structure of this compound makes it an attractive building block for developing bespoke catalysts and reagents for fine chemical synthesis.

Integration into Academic Studies of Complex Molecular Systems (e.g., in peptide synthesis)

In the study of complex molecular systems, there is a growing interest in creating molecules that mimic the structure and function of peptides. These "peptidomimetics" often incorporate non-standard building blocks to enhance stability, selectivity, or biological activity. The 3-(pyridin-3-yl)propanoic acid scaffold has been successfully integrated as a building block in the synthesis of complex, biologically active molecules, demonstrating its utility in this area of research. researchgate.net

For example, the core structure is found within potent integrin αvβ3 antagonists. researchgate.net The synthesis of these complex molecules involves the formation of amide bonds—the same linkage that defines peptides—connecting the propanoic acid portion of the precursor to other molecular fragments. This application highlights the compound's role as a non-canonical building block or a structural linker to create large, sophisticated architectures with specific biological targets. While not a traditional amino acid, its ability to participate in amide bond formation allows it to be incorporated into peptide-like chains, enabling researchers to explore novel chemical space and structure-activity relationships. researchgate.netresearchgate.net

Applications in Agrochemical and Fine Chemical Synthesis Research

The pyridine ring is a critical scaffold in modern agrochemicals, forming the core of many "fourth generation" pesticides known for high efficacy and low toxicity. agropages.com Pyridine derivatives are essential intermediates in the manufacture of a wide range of herbicides, fungicides, and insecticides. nih.govpostapplescientific.com

Research and patent literature demonstrate the application of pyridine carboxylic acids as key components in agrochemical products. google.com For instance, complex fungicidal esters have been synthesized using pathways that combine pyridine-containing molecules with propanoic acid derivatives. epo.org Furthermore, the core structure of 2-amino-3-(pyridin-3-yl)propanoic acid, a close derivative, has been patented for use in novel herbicides, indicating that the pyridinylpropanoic acid skeleton is actively being explored for new herbicidal agents. google.com The versatility of this compound as a precursor allows it to be a starting point for the synthesis of a diverse array of fine chemicals, including active ingredients for the crop protection industry. nih.govpostapplescientific.com

Table 2: Compound Names Mentioned

Compound Name
This compound
Cimetidine
Famotidine
Ranitidine
Roxatidine
(R,S)-3-{3-[6-(3-benzylureido)indolin-1-yl]-3-oxopropanoylamino}-3-(pyridin-3-yl)propanoic acid

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-methyl-3-(pyridin-3-yl)propanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling pyridine derivatives with propanoic acid precursors. For example, a multi-step approach may include:

  • Step 1 : Formation of the pyridine-propanoate backbone via nucleophilic substitution or cross-coupling reactions.
  • Step 2 : Methylation at the 2-position using methyl halides or diazomethane under controlled pH to avoid over-alkylation.
  • Step 3 : Acidic hydrolysis to yield the final carboxylic acid.
  • Key Considerations : Solvent polarity (e.g., DMF vs. THF) and temperature (room temp vs. reflux) significantly impact reaction efficiency. Purification via column chromatography or recrystallization is critical for isolating high-purity products (>95%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm methyl group position (δ ~1.3–1.5 ppm for CH3_3) and pyridine ring protons (δ ~7.2–8.6 ppm).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C9_9H11_{11}NO2_2; theoretical [M+H]+^+ = 166.0868).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly if chiral centers are present .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay).
  • Cell Viability Screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess antiproliferative effects.
  • Binding Studies : Surface plasmon resonance (SPR) to evaluate affinity for glutamate receptors, given structural similarity to fluorinated analogs with known neuroactivity .

Advanced Research Questions

Q. How does the methyl substitution at position 2 influence the compound’s interaction with biological targets compared to non-methylated analogs?

  • Methodological Answer :

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses of methylated vs. non-methylated derivatives in glutamate receptor pockets.
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy changes.
  • Data Insight : Methyl groups may enhance hydrophobic interactions but reduce solubility, as seen in fluorinated pyridine analogs (e.g., 6-fluoropyridin-3-yl derivatives in ).

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

  • Methodological Answer :

  • Mechanistic Profiling : Conduct RNA-seq or proteomics to identify pathway-specific responses (e.g., apoptosis vs. autophagy).

  • Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from differential metabolic activation.

  • Comparative Analysis : Cross-reference with structurally related compounds (see table below) to isolate structural determinants of activity .

    CompoundStructural FeatureObserved Activity
    This compoundMethyl at C2, pyridine at C3Moderate antiproliferative
    (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acidFluorine at C6, amino at C2Strong glutamate modulation
    3-(Pyridin-3-yl)propanoic acid (non-methylated)No methyl groupLow bioactivity

Q. What strategies are effective for incorporating this compound into metal coordination complexes, and how does this modify its reactivity?

  • Methodological Answer :

  • Ligand Design : Utilize the carboxylic acid and pyridine nitrogen as binding sites for transition metals (e.g., Pt(II) or Ru(II)).
  • Synthesis Protocol : React with K2_2PtCl4_4 in aqueous ethanol at 60°C, followed by crystallization.
  • Application : These complexes may exhibit enhanced anticancer properties via DNA intercalation, as demonstrated in trans-platinum complexes with 3-(pyridin-3-yl)propanoic acid ligands .

Methodological Notes

  • Data Validation : Always cross-check biological results with orthogonal assays (e.g., Western blot for apoptosis markers if MTT suggests cytotoxicity).
  • Safety Protocols : Handle with PPE (gloves, goggles) due to potential respiratory irritation, as indicated in SDS for related propanoic acids .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.